Cas no 82212-04-2 (4-(2-methoxyphenyl)piperidine;hydrochloride)

4-(2-methoxyphenyl)piperidine;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Piperidine, 4-(2-methoxyphenyl)-, hydrochloride
- 4-(2-METHOXYPHENYL)PIPERIDINE HYDROCHLORIDE
- 4-(2-methoxyphenyl)piperidine;hydrochloride
- Piperidine, 4-(2-methoxyphenyl)-, hydrochloride (9CI)
- 4-(2-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE
- NMYBDSDZFMDKAC-UHFFFAOYSA-N
- 4-(2-methoxyphenyl)piperidine HCl salt
- 4-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
- DB-075824
- AS-67402
- CS-0061997
- DTXSID70589352
- 4-(2-Methoxyphenyl)Piperidinium Chloride
- 4-(2-methoxyphenyl)piperidine HCl
- 4-(2-Methoxyphenyl)piperidinehydrochloride
- SCHEMBL4776312
- 82212-04-2
- W17661
- CHEMBL2011551
- SY277341
- AKOS000425326
- MFCD02178920
- EN300-7460950
-
- MDL: MFCD02178920
- Inchi: 1S/C12H17NO.ClH/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H
- InChI Key: NMYBDSDZFMDKAC-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1C(C2CCNCC2)=CC=CC=1
Computed Properties
- Exact Mass: 227.1076919g/mol
- Monoisotopic Mass: 227.1076919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
4-(2-methoxyphenyl)piperidine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021723-500mg |
4-(2-methoxyphenyl)piperidine;hydrochloride |
82212-04-2 | 500mg |
3332.0CNY | 2021-07-13 | ||
TRC | M012045-500mg |
4-(2-Methoxyphenyl)piperidine Hydrochloride |
82212-04-2 | 500mg |
$ 570.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET853-50mg |
4-(2-methoxyphenyl)piperidine;hydrochloride |
82212-04-2 | 97% | 50mg |
495.0CNY | 2021-07-13 | |
eNovation Chemicals LLC | Y1223591-1g |
4-(2-Methoxyphenyl)piperidine hydrochloride |
82212-04-2 | 95% | 1g |
$500 | 2024-06-03 | |
Chemenu | CM363392-100mg |
4-(2-Methoxyphenyl)piperidine hydrochloride |
82212-04-2 | 95%+ | 100mg |
$151 | 2022-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0049-1-1G |
4-(2-methoxyphenyl)piperidine;hydrochloride |
82212-04-2 | 95% | 1g |
¥ 1,260.00 | 2023-04-13 | |
Enamine | EN300-7460950-0.05g |
4-(2-methoxyphenyl)piperidine hydrochloride |
82212-04-2 | 95% | 0.05g |
$19.0 | 2024-05-23 | |
Enamine | EN300-7460950-0.25g |
4-(2-methoxyphenyl)piperidine hydrochloride |
82212-04-2 | 95% | 0.25g |
$35.0 | 2024-05-23 | |
Enamine | EN300-7460950-5.0g |
4-(2-methoxyphenyl)piperidine hydrochloride |
82212-04-2 | 95% | 5.0g |
$291.0 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021723-500mg |
4-(2-Methoxyphenyl)piperidine hydrochloride |
82212-04-2 | 500mg |
3332CNY | 2021-05-07 |
4-(2-methoxyphenyl)piperidine;hydrochloride Production Method
Production Method 1
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; rt
3.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ; 310 min, 40 psi, rt
Production Method 2
1.2 Reagents: Sodium carbonate Solvents: Chloroform , Water ; pH 8, rt
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 72 h, rt
Production Method 3
Production Method 4
Production Method 5
1.2 reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 50 psi, rt
Production Method 6
1.2 Solvents: Tetrahydrofuran ; 1 - 2 h, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Methanesulfonic acid Solvents: Toluene ; 4 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Chloroform , Water ; pH 8, rt
3.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 72 h, rt
Production Method 7
Production Method 8
Production Method 9
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Solvents: Tetrahydrofuran , Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Production Method 10
2.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ; 310 min, 40 psi, rt
Production Method 11
Production Method 12
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 50 psi, rt
Production Method 13
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, 50 psi, rt
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 4 h, rt
Production Method 14
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 72 h, rt
Production Method 15
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 4 h, rt
Production Method 16
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
2.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; overnight, 80 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, 50 psi, rt
4.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 4 h, rt
4-(2-methoxyphenyl)piperidine;hydrochloride Raw materials
- 2-Methoxyphenylboronic acid
- 4-bromopyridine
- 1-Benzyl-4-(2-methoxyphenyl)tetrahydropyridine
- 1-(Benzyloxy)-3-bromobenzene
- 4-(2-Methoxyphenyl)pyridine
- 1-Piperidinecarboxylic acid, 4-hydroxy-4-(2-methoxyphenyl)-,1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 4-(2-methoxyphenyl)-, 1,1-dimethylethylester
- 4-Piperidinol, 4-(2-methoxyphenyl)-1-(phenylmethyl)-
- 4-(2-METHOXYPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HCL
- Pyridine, 4-(2-methoxyphenyl)-, hydrochloride (1:1)
- N,N-Bis(trifluoromethylsulfonyl)aniline
- tert-butyl 4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine-1-carboxylate
- 2-Bromoanisole
- 1-Benzyl-4-piperidone
- 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methoxyphenyl)-,1,1-dimethylethyl ester
4-(2-methoxyphenyl)piperidine;hydrochloride Preparation Products
4-(2-methoxyphenyl)piperidine;hydrochloride Related Literature
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
Additional information on 4-(2-methoxyphenyl)piperidine;hydrochloride
Compound CAS No 82212-04-2: 4-(2-Methoxyphenyl)Piperidine Hydrochloride
The compound with CAS No 82212-04-2, commonly referred to as 4-(2-methoxyphenyl)piperidine hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenyl group at the 4-position. The hydrochloride salt form of this compound is widely studied for its potential applications in drug development and material science.
Recent studies have highlighted the importance of 4-(2-methoxyphenyl)piperidine hydrochloride in various pharmacological contexts. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with potential anti-inflammatory and analgesic properties. The methoxy group attached to the phenyl ring is known to enhance the molecule's stability and bioavailability, making it an attractive candidate for further investigation.
The synthesis of 4-(2-methoxyphenyl)piperidine hydrochloride involves a multi-step process that typically begins with the preparation of the piperidine ring. This is followed by the introduction of the methoxyphenyl substituent through nucleophilic aromatic substitution or other coupling reactions. The final step involves protonation to form the hydrochloride salt, which is more stable and soluble compared to its free base counterpart.
In terms of applications, 4-(2-methoxyphenyl)piperidine hydrochloride has shown promise in the development of novel therapeutic agents. For instance, recent research has demonstrated its ability to modulate certain G-protein coupled receptors (GPCRs), which are critical targets in treating conditions such as chronic pain and inflammatory diseases. Additionally, this compound has been utilized as a building block in the synthesis of more complex molecules with enhanced pharmacokinetic profiles.
The structural versatility of 4-(2-methoxyphenyl)piperidine hydrochloride also makes it valuable in materials science. Its ability to form stable complexes with metal ions has led to its exploration in catalysis and sensor applications. Furthermore, the compound's unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices.
In conclusion, CAS No 82212-04-2, or 4-(2-methoxyphenyl)piperidine hydrochloride, represents a versatile and intriguing molecule with a wide range of applications across multiple disciplines. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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